N,N,6-Trimethylpyridin-2-amine
Overview
Description
“N,N,6-Trimethylpyridin-2-amine” is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. It is a type of aromatic heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “N,N,6-Trimethylpyridin-2-amine” consists of a pyridine ring with two methyl groups and an amine group attached . More detailed structural information or analysis is not available in the searched resources.Physical And Chemical Properties Analysis
“N,N,6-Trimethylpyridin-2-amine” has a molecular weight of 136.19 g/mol . Additional physical and chemical properties are not available in the searched resources.Scientific Research Applications
Hydrophobic and Hydrophilic Interactions
N,N,6-Trimethylpyridin-2-amine demonstrates unique hydrophobic and hydrophilic interactions, particularly in its behavior in water systems. For example, Marczak and Banaś (2001) examined the hydrophobic and hydrophilic interactions of 2,4,6-trimethylpyridine+water, revealing insights into the mixed nature of this compound. They found that in dilute solutions, water molecules may form a clathrate-like structure around the molecule, which is indicative of its complex interaction with water at different concentrations (Marczak & Banaś, 2001).
Catalysis and Polymerization
The compound plays a role in catalysis and polymerization processes. Fuhrmann et al. (1996) explored its use in octahedral group 4 metal complexes, highlighting its involvement in olefin oligo- and polymerization. This suggests its potential utility in industrial applications related to polymer synthesis (Fuhrmann et al., 1996).
Synthesis of Bioactive Compounds
Bolliger, Oberholzer, and Frech (2011) emphasized the importance of 2-aminopyridines, such as N,N,6-Trimethylpyridin-2-amine, in synthesizing bioactive natural products and organic materials. Their research underscores the compound's significance in creating medicinally important compounds (Bolliger, Oberholzer, & Frech, 2011).
Antiangiogenic Activity
The compound also shows potential in medical applications. Kim et al. (2014) developed a method for preparing 6-amino-2,4,5-trimethylpyridin-3-ols, which demonstrated high levels of antiangiogenic and antitumor activities. This suggests its potential as an antiangiogenic agent in medical treatments (Kim et al., 2014).
Biomass-Based Alcohol Amination
The amination of biomass-based alcohols, an important process in various industries, also utilizes this compound. Pera‐Titus and Shi (2014) discussed the synthesis of amines, key intermediates in the chemical industry, where N,N,6-Trimethylpyridin-2-amine could play a role (Pera‐Titus & Shi, 2014).
Covalent Bonding in Metal Complexes
Sandroni et al. (2010) investigated the electrochemical oxidation of aromatic amines, including N,N,6-Trimethylpyridin-2-amine, in metal complexes. This study reveals its potential in creating covalently bonded structures in catalysis and material science (Sandroni et al., 2010).
Safety And Hazards
properties
IUPAC Name |
N,N,6-trimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-5-4-6-8(9-7)10(2)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDJPFRKGZMBGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,6-Trimethylpyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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